molecular formula C8H9BrO2S B13155540 5-Bromo-2,4-dimethoxybenzene-1-thiol

5-Bromo-2,4-dimethoxybenzene-1-thiol

Cat. No.: B13155540
M. Wt: 249.13 g/mol
InChI Key: GQJFGNBPPVKCHN-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethoxybenzene-1-thiol is an organic compound with the molecular formula C8H9BrO2S. It is a derivative of benzene, featuring bromine, methoxy, and thiol functional groups. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dimethoxybenzene-1-thiol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,4-dimethoxybenzene followed by thiolation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron(III) bromide, at controlled temperatures .

Industrial Production Methods

The process may include steps to purify the final product, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dimethoxybenzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2,4-dimethoxybenzene-1-thiol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dimethoxybenzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,4-dimethoxybenzene-1-thiol is unique due to the presence of both bromine and thiol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

IUPAC Name

5-bromo-2,4-dimethoxybenzenethiol

InChI

InChI=1S/C8H9BrO2S/c1-10-6-4-7(11-2)8(12)3-5(6)9/h3-4,12H,1-2H3

InChI Key

GQJFGNBPPVKCHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1S)Br)OC

Origin of Product

United States

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